1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-CYCLOPROPYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its unique structure, which includes a cyclopropyl group, a fluorine atom, and a xanthene moiety, contributes to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps. One common route starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinolone core.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOPROPYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and cyclopropyl positions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties. These derivatives are often screened for enhanced efficacy and reduced resistance.
Scientific Research Applications
1-CYCLOPROPYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel quinolone derivatives with potential antibacterial activity.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its efficacy in treating bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death. The presence of the cyclopropyl group and fluorine atom enhances its binding affinity and potency .
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: 1-CYCLOPROPYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its xanthene moiety, which contributes to its distinct antibacterial profile and potential for reduced resistance development compared to other quinolones .
Properties
Molecular Formula |
C32H27FN4O5S |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(9H-xanthene-9-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C32H27FN4O5S/c33-23-15-21-24(37(18-9-10-18)17-22(29(21)38)31(40)41)16-25(23)35-11-13-36(14-12-35)32(43)34-30(39)28-19-5-1-3-7-26(19)42-27-8-4-2-6-20(27)28/h1-8,15-18,28H,9-14H2,(H,40,41)(H,34,39,43) |
InChI Key |
WLFLHLQRPGUWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57)F)C(=O)O |
Origin of Product |
United States |
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